molecular formula C5H7N3O B14662063 2-Azidocyclopentan-1-one CAS No. 39871-47-1

2-Azidocyclopentan-1-one

Cat. No.: B14662063
CAS No.: 39871-47-1
M. Wt: 125.13 g/mol
InChI Key: XTYFQXTXOIRSEK-UHFFFAOYSA-N
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Description

2-Azidocyclopentan-1-one is an organic compound characterized by the presence of an azide group attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidocyclopentan-1-one typically involves the introduction of an azide group to a cyclopentanone precursor. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 2-Azidocyclopentan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: LiAlH₄ or Pd/C with H₂.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of triazoles.

Scientific Research Applications

2-Azidocyclopentan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azidocyclopentan-1-one primarily involves its reactivity as an azide. The azide group is a good nucleophile and can participate in various reactions, including nucleophilic substitution and cycloaddition. In biological systems, azides can be used to modify biomolecules through click chemistry, forming stable triazole linkages .

Comparison with Similar Compounds

Uniqueness: 2-Azidocyclopentan-1-one is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

CAS No.

39871-47-1

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2-azidocyclopentan-1-one

InChI

InChI=1S/C5H7N3O/c6-8-7-4-2-1-3-5(4)9/h4H,1-3H2

InChI Key

XTYFQXTXOIRSEK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)N=[N+]=[N-]

Origin of Product

United States

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